molecular formula C10H8FN B089083 8-Fluoronaphthalen-1-amine CAS No. 13720-52-0

8-Fluoronaphthalen-1-amine

Cat. No. B089083
CAS RN: 13720-52-0
M. Wt: 161.18 g/mol
InChI Key: UGETXCOJGZUORS-UHFFFAOYSA-N
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Description

8-Fluoronaphthalen-1-amine is a compound with the molecular formula C10H8FN . It is also known by other names such as 1-Naphthalenamine, 8-fluoro-, 1-amino-8-fluoronaphthalene, and MFCD11848620 . The molecular weight of this compound is 161.18 g/mol .


Synthesis Analysis

A practical alternative synthesis of 8-fluoronaphthalen-1-ylamine was achieved through the reaction of 1H-naphtho[1,8-de][1,2,3]triazine with HF-pyridine under mild conditions . This new synthesis overcame many scale-up challenges that exist in the methods reported in the literature and provided a practical alternative .


Molecular Structure Analysis

The InChI of 8-Fluoronaphthalen-1-amine is InChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9 (12)10 (7)8/h1-6H,12H2 . The Canonical SMILES is C1=CC2=C (C (=C1)N)C (=CC=C2)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 161.064077422 g/mol . The Topological Polar Surface Area is 26 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .

Scientific Research Applications

Chemical Synthesis

“8-Fluoronaphthalen-1-amine” is used in the synthesis of various chemical compounds. For instance, it has been used in the practical alternative synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine . This process starts with inexpensive 1,8-diaminonaphthalene and provides the final product in three steps with up to 60% overall yield .

Fluorescent Molecules

1,8-Napthalimides (NIs), which can be derived from “8-Fluoronaphthalen-1-amine”, have been widely used as fluorescent molecules in biological, chemical, and medical fields . This is because NIs show high stability and various fluorescence properties under different conditions .

Pharmacokinetics

The compound has high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . These properties make it potentially useful in the development of drugs that need to cross the blood-brain barrier or require specific metabolic profiles .

Lipophilicity

The compound has a Log Po/w (iLOGP) of 1.78 . This property is important in drug design as it affects solubility, absorption, and distribution of the compound in the body .

Water Solubility

The compound has a Log S (ESOL) of -2.72 , indicating its solubility in water. This property is crucial in the formulation of pharmaceuticals and the design of environmentally friendly chemicals .

Safety

The compound has a signal word of “Warning” and comes with several precautionary statements . Understanding the safety profile of the compound is essential in handling and storage, especially in a laboratory or industrial setting .

properties

IUPAC Name

8-fluoronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGETXCOJGZUORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583015
Record name 8-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoronaphthalen-1-amine

CAS RN

13720-52-0
Record name 8-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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